DEAB serves as a precursor in the synthesis of various organic compounds. Its role lies in introducing the diethylamino (–N(C₂H₅)₂) functional group into molecules. One example is its use in the synthesis of α-bromovinyltrimethylsilane, a key intermediate in the production of certain organosilicon compounds [].
DEAB finds application in proteomics research, specifically in protein precipitation protocols. It acts as a chaotropic agent, disrupting the interactions between water molecules and protein molecules, leading to protein precipitation. This allows researchers to isolate and purify specific proteins from complex mixtures [].
A specifically labeled version of DEAB, Diethylamine-d₁₀ hydrobromide, is available for research purposes. This variant has ten deuterium atoms (²H) replacing hydrogen atoms (¹H) in its structure. This isotopic substitution allows researchers to study the compound using techniques like nuclear magnetic resonance (NMR) spectroscopy with improved sensitivity and resolution [].
Irritant